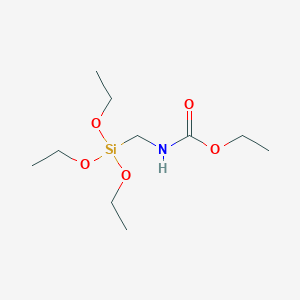
Ethyl ((triethoxysilyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ((triethoxysilyl)methyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of both ethyl and triethoxysilyl groups attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((triethoxysilyl)methyl)carbamate typically involves the reaction of ethyl carbamate with a triethoxysilyl-containing reagent. One common method is the reaction of ethyl carbamate with triethoxysilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((triethoxysilyl)methyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are important in the formation of silicate materials.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Condensation: Catalyzed by acids or bases, often under controlled humidity conditions.
Substitution: Various nucleophiles such as amines or alcohols, typically under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane bonds, leading to polymeric silicate structures.
Substitution: Carbamate derivatives with different substituents.
Scientific Research Applications
Ethyl ((triethoxysilyl)methyl)carbamate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicate materials and coatings. The triethoxysilyl group allows for the formation of strong siloxane bonds, which are useful in creating durable and stable materials.
Chemistry: Employed in the synthesis of various organosilicon compounds. Its unique structure allows for versatile chemical modifications.
Biology: Investigated for its potential use in drug delivery systems. The carbamate group can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of ethyl ((triethoxysilyl)methyl)carbamate involves the hydrolysis of the triethoxysilyl group to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicate materials and coatings. The carbamate group can also undergo hydrolysis, releasing ethanol and forming carbamic acid derivatives. These reactions are facilitated by the presence of water or moisture and can be catalyzed by acids or bases.
Comparison with Similar Compounds
Ethyl ((triethoxysilyl)methyl)carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different reactivity and applications.
Propyl ((triethoxysilyl)methyl)carbamate: Contains a propyl group instead of an ethyl group. This compound may have different solubility and stability characteristics.
Butyl ((triethoxysilyl)methyl)carbamate:
This compound is unique due to its specific combination of ethyl and triethoxysilyl groups, which confer distinct chemical properties and versatility in various applications.
Properties
CAS No. |
61630-35-1 |
|---|---|
Molecular Formula |
C10H23NO5Si |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
ethyl N-(triethoxysilylmethyl)carbamate |
InChI |
InChI=1S/C10H23NO5Si/c1-5-13-10(12)11-9-17(14-6-2,15-7-3)16-8-4/h5-9H2,1-4H3,(H,11,12) |
InChI Key |
HDQYVBBILCLZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















